molecular formula C21H28N2O4S B5183926 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide

Cat. No. B5183926
M. Wt: 404.5 g/mol
InChI Key: SODWEHBWRGBBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide, also known as DASB, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies. The purpose of

Mechanism of Action

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide binds selectively to SERT, preventing the reuptake of serotonin from the synaptic cleft and increasing its availability in the brain. This is thought to be the mechanism by which SSRIs exert their therapeutic effects in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has been shown to be highly selective for SERT, with minimal binding to other receptors in the brain. It has a high affinity for SERT, and its binding is reversible. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has several advantages as a radioligand for PET imaging studies. It has high selectivity for SERT, allowing for accurate measurement of SERT density in the brain. It has a long half-life, allowing for prolonged imaging sessions. However, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has several limitations as well. It has a low signal-to-noise ratio, making it difficult to detect changes in SERT density in response to treatment. It is also expensive to produce and requires specialized equipment for PET imaging studies.

Future Directions

There are several future directions for research involving 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide. One area of interest is the development of new radioligands with improved signal-to-noise ratios for more accurate measurement of SERT density in the brain. Another area of interest is the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain. Additionally, the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide in animal models of psychiatric disorders may provide insights into the underlying mechanisms of these disorders and lead to the development of new treatments.

Synthesis Methods

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-aminophenylsulfonamide with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with 3-ethoxypropylamine. The final compound is then purified using column chromatography.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide is primarily used as a radioligand in PET imaging studies to measure serotonin transporter (SERT) density in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its density has been implicated in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. PET imaging studies using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide have shown promise in the diagnosis and treatment of these disorders.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-ethoxypropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-27-12-6-11-22-21(24)18-10-9-17(4)20(14-18)28(25,26)23-19-13-15(2)7-8-16(19)3/h7-10,13-14,23H,5-6,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWEHBWRGBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-ethoxypropyl)-4-methylbenzamide

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